molecular formula C9H12O2 B576660 (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid CAS No. 14734-13-5

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid

Cat. No. B576660
CAS RN: 14734-13-5
M. Wt: 152.193
InChI Key: HRVGJQMCNYJEHM-CSMHCCOUSA-N
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Description

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid, also known as norbornene-2-acetic acid, is a bicyclic organic compound with a carboxylic acid functional group. It is widely used in the field of organic chemistry as a starting material for the synthesis of a variety of compounds. 2.1]hept-5-en-2-ylacetic acid.

Scientific Research Applications

Antiviral Agents

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid: and its enantiomers have been studied as precursors to carbocyclic nucleosides. Specifically, (-)-carbovir , derived from this compound, shows potent inhibition of HIV-1. Clinical trials have explored its potential as an alternative to AZT (zidovudine), a well-known antiretroviral drug .

Curly Arrow Representation Studies

In theoretical chemistry, researchers have used this compound to study curly arrow representations and electron flow during chemical reactions. Understanding the mechanisms of bond formation and breaking is essential for designing efficient synthetic routes .

Enantiomeric Purity Determination

High-performance liquid chromatography (HPLC) methods have been developed to determine the enantiomeric purity of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid . These methods allow for rapid and accurate assessment of the compound’s optical purity, which is crucial for pharmaceutical applications .

properties

IUPAC Name

2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVGJQMCNYJEHM-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650817
Record name [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14734-13-5
Record name [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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